molecular formula C10H9N3O2 B14720836 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione CAS No. 6622-49-7

2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione

Cat. No.: B14720836
CAS No.: 6622-49-7
M. Wt: 203.20 g/mol
InChI Key: HXJMYDQRVROSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 2 and a phenyl group at position 5, along with keto groups at positions 4 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Lacks the phenyl group but has similar structural features.

    5-Phenylpyrimidine-2,4,6-trione: Contains three keto groups instead of an amino group.

    2-Amino-5-methylpyrimidine-4,6(1h,5h)-dione: Has a methyl group instead of a phenyl group.

Uniqueness

2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione is unique due to the presence of both an amino group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to other pyrimidine derivatives.

Properties

CAS No.

6622-49-7

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-amino-5-phenyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5,7H,(H3,11,12,13,14,15)

InChI Key

HXJMYDQRVROSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.